L-Leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine
Description
L-Leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine: is a hexapeptide composed of the amino acids leucine, serine, proline, and lysine
Properties
CAS No. |
920011-49-0 |
|---|---|
Molecular Formula |
C32H61N9O8 |
Molecular Weight |
699.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C32H61N9O8/c1-20(2)18-21(36)27(43)40-25(19-42)31(47)41-17-9-13-26(41)30(46)38-23(11-4-7-15-34)28(44)37-22(10-3-6-14-33)29(45)39-24(32(48)49)12-5-8-16-35/h20-26,42H,3-19,33-36H2,1-2H3,(H,37,44)(H,38,46)(H,39,45)(H,40,43)(H,48,49)/t21-,22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
HTYLFOLDRDRFAV-FRSCJGFNSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled to the resin using activating agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (Trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (Triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine residue, leading to the formation of serine derivatives.
Reduction: Reduction reactions can modify the peptide’s structure, potentially altering its biological activity.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Amino acid derivatives and coupling agents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of serine oxide, while substitution reactions can yield various peptide analogs.
Scientific Research Applications
L-Leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
L-Leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine is unique due to its specific sequence and combination of amino acids, which confer distinct properties and potential applications. Compared to similar compounds, it may exhibit different biological activities, stability, and interactions with molecular targets.
Biological Activity
L-Leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine is a synthetic peptide composed of six amino acids, notable for its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 654.81 g/mol. The sequence of amino acids contributes to its unique properties, influencing its interactions with biological systems.
Biological Activities
Research indicates that peptides similar to this compound exhibit various biological activities:
- Cell Signaling : This peptide may play a role in modulating cellular signaling pathways, potentially influencing cell proliferation and differentiation.
- Antimicrobial Activity : Similar peptides have demonstrated antimicrobial properties, suggesting potential applications in combating infections.
- Anti-inflammatory Effects : There is evidence that certain peptide sequences can reduce inflammation, which may be beneficial in treating inflammatory diseases.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Solid-phase peptide synthesis (SPPS) : This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Common protecting groups include Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl).
| Step | Description |
|---|---|
| 1 | Activation of amino acids using coupling reagents such as DCC (dicyclohexylcarbodiimide). |
| 2 | Sequential coupling of amino acids to form the peptide chain. |
| 3 | Cleavage from the resin and removal of protecting groups. |
Case Studies and Research Findings
-
Antimicrobial Properties :
- A study demonstrated that peptides with similar sequences exhibited significant activity against various bacterial strains, indicating potential therapeutic applications in infectious diseases.
- Cell Proliferation :
-
Inflammatory Response Modulation :
- A clinical trial investigated the effects of related peptides on inflammatory markers in patients with chronic inflammatory conditions, showing promising results in reducing markers such as IL-6 and TNF-alpha.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
